
3-(6-Methylpyridin-2-yloxy)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Methylpyridin-2-yloxy)propan-1-ol is an organic compound with the molecular formula C₉H₁₃NO₂ It features a pyridine ring substituted with a methyl group at the 6-position and an oxypropanol group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-2-yloxy)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 6-methyl-2-hydroxypyridine and 3-chloropropanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 6-methyl-2-hydroxypyridine is reacted with 3-chloropropanol in the presence of the base. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(6-Methylpyridin-2-yloxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The oxypropanol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major products include 3-(6-Methylpyridin-2-yloxy)propanal and 3-(6-Methylpyridin-2-yloxy)propanoic acid.
Reduction: The major products include 3-(6-Methylpyridin-2-yloxy)propan-1-amine.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives of the original compound.
科学研究应用
3-(6-Methylpyridin-2-yloxy)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specialized properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(6-Methylpyridin-2-yloxy)propan-1-ol involves its interaction with specific molecular targets. The oxypropanol group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-(2-Pyridyloxy)propan-1-ol: Lacks the methyl group at the 6-position, which can influence its reactivity and interactions.
3-(6-Methylpyridin-2-yloxy)butan-1-ol: Has an additional carbon in the alkyl chain, affecting its physical properties and reactivity.
3-(6-Methylpyridin-2-yloxy)propan-2-ol: The hydroxyl group is at a different position, altering its chemical behavior.
Uniqueness
3-(6-Methylpyridin-2-yloxy)propan-1-ol is unique due to the specific positioning of the methyl group and the oxypropanol group. This configuration can result in distinct chemical properties and biological activities, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
3-(6-methylpyridin-2-yl)oxypropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-8-4-2-5-9(10-8)12-7-3-6-11/h2,4-5,11H,3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEVJSKOJXQXCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)
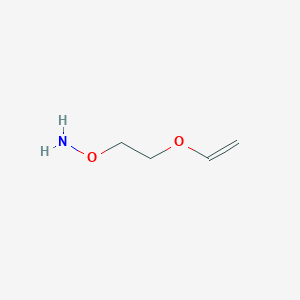
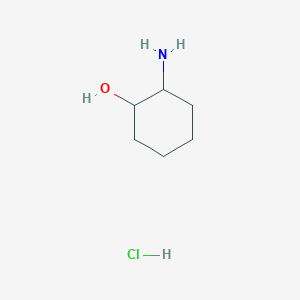
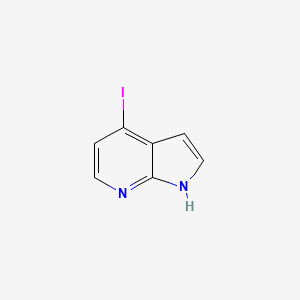
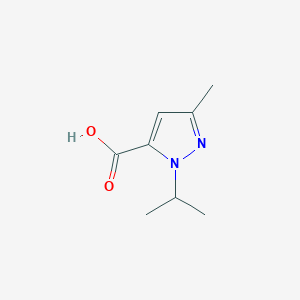
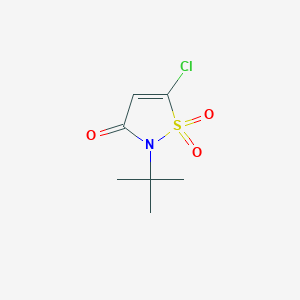
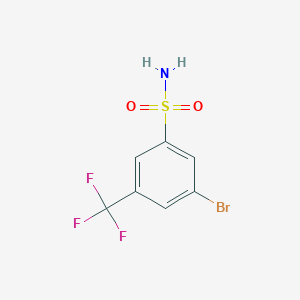
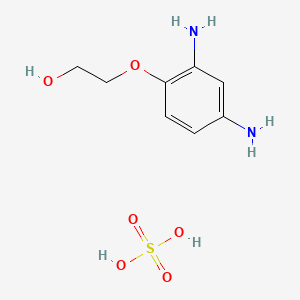
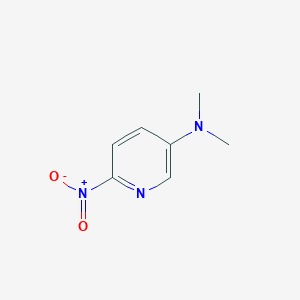
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)

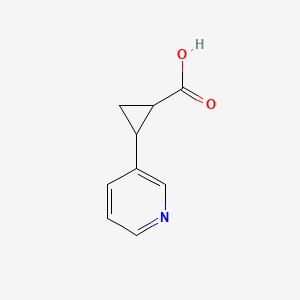
![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

